molecular formula C18H20O3 B093580 (8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one CAS No. 16143-51-4

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one

Cat. No. B093580
CAS RN: 16143-51-4
M. Wt: 284.3 g/mol
InChI Key: UFZJCFGLLBQULK-VKZRIFJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one, also known as 17α-methyltestosterone, is a synthetic androgen and anabolic steroid. It is commonly used in the field of scientific research for various purposes.

Mechanism Of Action

The mechanism of action of (8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one involves binding to androgen receptors in the body. This results in the activation of various signaling pathways, leading to the effects of androgens on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of (8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one include increased muscle growth, increased bone density, and increased sexual development. It has also been shown to have anti-inflammatory effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one in lab experiments include its well-documented effects on the body and its availability as a reference standard. However, its use in lab experiments is limited by its potential for abuse and its classification as a controlled substance in many countries.

Future Directions

For the use of (8S,13S,14S,(8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one in scientific research include further studies on its effects on cognitive function and inflammation. It may also be used in studies related to the development of new androgen receptor modulators and the treatment of various diseases, such as osteoporosis and muscle wasting.

Synthesis Methods

The synthesis of (8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one involves the reaction of testosterone with methyl iodide in the presence of a strong base, such as sodium hydroxide. This process results in the addition of a methyl group to the (8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneα position of testosterone, creating (8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one.

Scientific Research Applications

(8S,13S,14S,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-oneS)-3,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-dihydroxy-13-methyl-7,8,14,15,16,(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one-hexahydro-6H-cyclopenta[a]phenanthren-12-one is commonly used in scientific research for various purposes. It is often used as a reference standard for the detection of anabolic steroids in biological samples. It is also used in studies related to the effects of androgens on the body, including muscle growth, bone density, and sexual development.

properties

CAS RN

16143-51-4

Product Name

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C18H20O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8-9,13,15-16,19-20H,2,4,6-7H2,1H3/t13-,15+,16+,18+/m1/s1

InChI Key

UFZJCFGLLBQULK-VKZRIFJHSA-N

Isomeric SMILES

C[C@]12[C@@H](CC[C@@H]1O)[C@@H]3CCC4=C(C3=CC2=O)C=CC(=C4)O

SMILES

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O

Canonical SMILES

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O

synonyms

12-oxo-9(11)-dehydroestradiol
12-oxo-E2

Origin of Product

United States

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